Cas no 89292-78-4 (1-(2-Fluorobenzyl)piperazine)

1-(2-Fluorobenzyl)piperazine structure
1-(2-Fluorobenzyl)piperazine structure
Nombre del producto:1-(2-Fluorobenzyl)piperazine
Número CAS:89292-78-4
MF:C11H15FN2
Megavatios:194.248605966568
MDL:MFCD02256027
CID:721063
PubChem ID:796168

1-(2-Fluorobenzyl)piperazine Propiedades químicas y físicas

Nombre e identificación

    • Piperazine,1-[(2-fluorophenyl)methyl]-
    • 1-(2-Fluorobenzyl)piperazine
    • 1-(2-FLUOROBENZYL)-PIPERAZINE
    • 1-[(2-fluorophenyl)methyl]piperazine
    • 1-(2-Fluoro-benzyl)-piperazine
    • Piperazine,1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1)
    • [(2-fluorophenyl)methyl]piperazine
    • 1-(2-fluorobenyl)-piperazine
    • 2-fluorobenzylpiperazine
    • Piperazine, 1-[(2-fluorophenyl)methyl]-
    • 2-fluorobenzyl piperazine
    • IGVNZJBYRPULAI-UHFFFAOYSA-N
    • BBL019063
    • SBB003603
    • STK397844
    • 1-[(2-Fluorophenyl)methyl]piperazine (ACI)
    • 1-(o-Fluorobenzyl)piperazine
    • 4-(2-Fluorobenzyl)piperazine
    • N-2-Fluorobenzylpiperazine
    • 1-[(2-fluorophenyl)methyl]-piperazine
    • F30639
    • AS-11220
    • SCHEMBL593144
    • 1-(2-Fluorobenzyl)piperazine, 96%
    • Piperazine,1-[(2-fluorophenyl)methyl]-,hydrochloride(1:1)
    • 89292-78-4
    • DTXSID00963040
    • AKOS000198929
    • FS-1476
    • A843124
    • MFCD02256027
    • EN300-11007
    • SY040438
    • MDL: MFCD02256027
    • Renchi: 1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
    • Clave inchi: IGVNZJBYRPULAI-UHFFFAOYSA-N
    • Sonrisas: FC1C(CN2CCNCC2)=CC=CC=1

Atributos calculados

  • Calidad precisa: 194.12200
  • Masa isotópica única: 194.12192665g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 169
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.4
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 15.3
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: liquid
  • Denso: 1.170 g/mL at 25 °C(lit.)
  • Punto de ebullición: 93-96 °C/0.2 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • índice de refracción: n20/D 1.5330(lit.)
  • PSA: 15.27000
  • Logp: 1.49760
  • Presión de vapor: 0.0±0.6 mmHg at 25°C
  • Disolución: Not determined

1-(2-Fluorobenzyl)piperazine Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H319
  • Declaración de advertencia: P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Instrucciones de Seguridad: S23-S24/25
  • Nivel de peligro:IRRITANT
  • Condiciones de almacenamiento:Store at room temperature

1-(2-Fluorobenzyl)piperazine Datos Aduaneros

  • Código HS:2933599090
  • Datos Aduaneros:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(2-Fluorobenzyl)piperazine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Key Organics Ltd
AS-11220-50MG
1-(2-Fluorobenzyl)piperazine
89292-78-4 >97%
50mg
£102.00 2023-09-09
abcr
AB148033-10 g
1-(2-Fluorobenzyl)piperazine; 97%
89292-78-4
10g
€139.00 2022-03-25
abcr
AB148033-25 g
1-(2-Fluorobenzyl)piperazine, 97%; .
89292-78-4 97%
25g
€319.00 2023-05-09
eNovation Chemicals LLC
Y1047576-5g
3-[(3-carboxypropanoyl)oxy]cholan-24-oic acid
89292-78-4 96%
5g
$120 2024-06-07
eNovation Chemicals LLC
D565862-5g
1-(2-Fluorobenzyl)piperazine
89292-78-4 97%
5g
$180 2024-05-24
Chemenu
CM120178-25g
1-(2-Fluorobenzyl)piperazine
89292-78-4 96%
25g
$283 2021-08-06
Chemenu
CM120178-5g
1-(2-Fluorobenzyl)piperazine
89292-78-4 96%
5g
$*** 2023-05-29
abcr
AB148033-1 g
1-(2-Fluorobenzyl)piperazine, 97%; .
89292-78-4 97%
1g
€91.80 2023-05-09
Key Organics Ltd
AS-11220-1MG
1-(2-Fluorobenzyl)piperazine
89292-78-4 >97%
1mg
£37.00 2023-09-09
abcr
AB148033-2 g
1-(2-Fluorobenzyl)piperazine; 97%
89292-78-4
2g
€93.50 2022-03-25

1-(2-Fluorobenzyl)piperazine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Ethanol ;  rt; 3 h, rt → reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 h, reflux; cooled
1.4 Reagents: Water
Referencia
Synthesis and antifungal activities of 1-(1H-1,2,4-triazole-1-yl)-2-(t-butyl)-3-[(4-substituted benzyl)-piperazin-1-yl]-2-propanols
Men, Xiufeng; Liu, Chaomei; Cao, Yongbing; He, Qiuqin; Zhao, Lihua, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(4), 208-213

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Toluene ;  2 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium hydroxide ;  pH 14, rt
Referencia
Synthesis and preliminary pharmacological evaluation of 4'-arylmethyl analogues of clozapine. I. The effect of aromatic substituents
Capuano, Ben; Crosby, Ian T.; Lloyd, Edward J.; Taylor, David A., Australian Journal of Chemistry, 2002, 55(9), 565-576

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Ethanol ,  Water ;  reflux; 1 - 8 h, reflux; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  1 h
Referencia
Synthesis and biological activity of new 1-[4-(substituted)-piperazin-1-ylmethyl]-1H-benzotriazole
He, Feng-qi; Liu, Xing-hai; Wang, Bao-lei; Li, Zheng-ming, Journal of Chemical Research, 2006, (12), 809-811

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  pH 12, 78 °C
Referencia
Synthesis and effects of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates on learning and memory facilitation in mice
Song, Ming-xia; Hong, Lan; Li, Ming-zhu, Yanbian Daxue Yixue Xuebao, 2012, 35(3), 173-176

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, reflux
Referencia
Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino- 1,2,4-triazole Derivatives as Potential Antibacterial Agents
Zhang, Tian-Yi; Li, Chao; Li, Ya-Ru; Li, Xiao-Zhen; Sun, Liang-Peng; et al, Letters in Drug Design & Discovery, 2016, 13(10), 1063-1075

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  10 h, reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Referencia
The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities
Gao, Mengjie; Ma, Shuangyan; Xu, Tong; Jiang, Nan; Xu, Yi; et al, Journal of Chemical Research, 2022, 46(6),

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, reflux
Referencia
Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives
Han, Fei; Yan, Ru; Zhang, Min; Xiang, Zhu; Wu, Qinglai; et al, Natural Product Research, 2020, 34(9), 1282-1287

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Isopropanol ,  Water ;  5 - 6 h, 0 - 5 °C; overnight, rt
Referencia
Synthesis of 2-(4-substituted benzylpiperazin-1-yl)ethyl benzoates
Han, Sheng-hua; Men, Shuang-ming; Wen, Xue-shan; Chen, Jian-xin, Shanxi Nongye Daxue Xuebao, 2010, 30(1), 77-80

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  rt; 4 h, reflux
Referencia
Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors
Zhang, Cunlong; Tan, Chunyan; Zu, Xuyu; Zhai, Xin; Liu, Feng; et al, European Journal of Medicinal Chemistry, 2011, 46(4), 1404-1414

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  0 °C; 24 h, rt
Referencia
Design, synthesis and biological evaluation of new phthalimide and saccharin derivatives with alicyclic amines targeting cholinesterases, beta-secretase and amyloid beta aggregation
Panek, Dawid; Wieckowska, Anna; Wichur, Tomasz; Bajda, Marek; Godyn, Justyna; et al, European Journal of Medicinal Chemistry, 2017, 125, 676-695

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  0.5 - 1 h, rt
Referencia
Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA
Ren, Yu; Zhang, Hui Zhen; Zhang, Shao Lin; Luo, Yun Lei; Zhang, Ling; et al, Journal of Chemical Sciences (Berlin, 2015, 127(12), 2251-2260

1-(2-Fluorobenzyl)piperazine Raw materials

1-(2-Fluorobenzyl)piperazine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89292-78-4)1-(2-Fluorobenzyl)piperazine
A861245
Pureza:99%
Cantidad:25g
Precio ($):285.0